N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide is a chemical compound with the molecular formula C10H10F3N3O2 and a molecular weight of 261.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a benzamide core, and a hydrazinocarbonylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-trifluoromethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The pathways involved in its action include the disruption of metabolic processes and interference with cellular signaling .
Comparison with Similar Compounds
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide can be compared with similar compounds such as:
N-Hydrazinocarbonylmethyl-benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
2-Trifluoromethyl-benzamide: Does not contain the hydrazinocarbonylmethyl group, leading to variations in reactivity and applications.
N-Hydrazinocarbonylmethyl-4-trifluoromethyl-benzamide: Similar structure but with the trifluoromethyl group at a different position, affecting its chemical behavior and uses.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBIJSKYXHYREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.